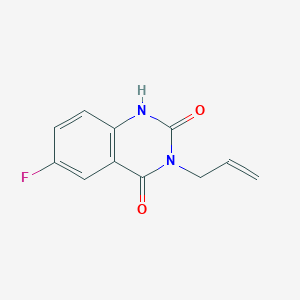

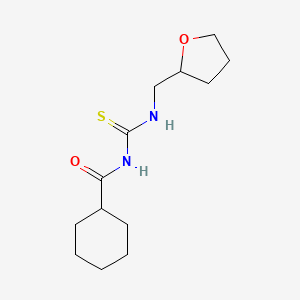

6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline-2,4-diones, including 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione, has been reported in the literature . The synthesis process involves a one-pot three-component reaction, which can be performed under catalyst- and solvent-free conditions using microwave irradiation . The yields of the synthesized quinazoline-2,4-diones range from 30% to 65% .Molecular Structure Analysis

The molecular structure of this compound was confirmed using spectroscopic analyses, including infrared (IR), nuclear magnetic resonance (NMR), and electron ionization mass spectrometry (EI-MS) techniques .Chemical Reactions Analysis

The quinazoline-2,4-diones, including this compound, have been evaluated for their antimicrobial activities . They were found to display moderate activity against α-amylase and/or α-glucosidase enzymes .Scientific Research Applications

Facile Synthesis of Substituted Quinazolines : A study by Tran et al. (2005) describes a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. This process includes the generation of a dianion of urea and intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).

Antibacterial and DNA-PK Evaluation : Heppell and Al-Rawi (2015) synthesized novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones. While these compounds showed moderate activity against DNA-PK, they were inactive against the tested bacterial strains (Heppell & Al-Rawi, 2015).

Chemical Fixation of Carbon Dioxide : Kimura et al. (2012) demonstrated an efficient method for chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones using a monomeric tungstate catalyst. This process achieved high yields and could be applied to a large-scale reaction (Kimura et al., 2012).

Biological Evaluation and Molecular Docking : Santos-Ballardo et al. (2020) conducted a study on the antidiabetic potential of quinazoline-2,4-diones, revealing moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes, suggesting a pharmacological potential for these compounds (Santos-Ballardo et al., 2020).

Catalytic Inhibition of DNA Gyrase : Aguirre et al. (2020) identified a novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative as a modest inhibitor of DNA gyrase, different from fluoroquinolones or typical quinazoline-2,4-diones (Aguirre et al., 2020).

Synthesis Techniques and Antibacterial Activity : Various studies have focused on the synthesis of quinazoline-2,4-diones and their derivatives, assessing their antibacterial activities. Boshta et al. (2022) and Oppegard et al. (2010) have contributed to this field with their research (Boshta et al., 2022), (Oppegard et al., 2010).

Green Chemistry Applications : Mizuno et al. (2007) demonstrated a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, contributing to sustainable chemistry practices (Mizuno et al., 2007).

Herbicidal Activity : Qu et al. (2021) discovered silicon-containing subnanomolar inhibitors of hydroxyphenylpyruvate dioxygenase, suggesting potential as new herbicides (Qu et al., 2021).

Vibrational Spectroscopic Analysis : Sebastian et al. (2015) conducted a vibrational spectroscopic study of a quinazoline derivative, contributing to the understanding of its chemical properties (Sebastian et al., 2015).

Synthesis from Carbon Dioxide : Patil et al. (2009) and others have explored the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide, demonstrating various catalysts and methodologies (Patil et al., 2009).

Mechanism of Action

Target of Action

The primary target of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine-1-phosphate, a bioactive lipid mediator.

Mode of Action

This compound interacts with S1PR2 by binding to it . This interaction triggers a series of intracellular events that lead to changes in cell function. The compound exhibits high binding potencies, with IC50 values less than 50 nM .

Biochemical Pathways

The binding of this compound to S1PR2 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in various biological processes, including cell growth, survival, migration, and immune cell trafficking.

Pharmacokinetics

It is synthesized with good radiochemical yields, high chemical and radiochemical purity, and high molar activity . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with S1PR2. By modulating the sphingosine-1-phosphate signaling pathway, the compound can influence a variety of cellular processes .

properties

IUPAC Name |

6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHMGHDMCLVFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate](/img/structure/B2422944.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/no-structure.png)

![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)

![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)

![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)